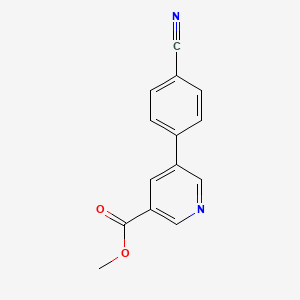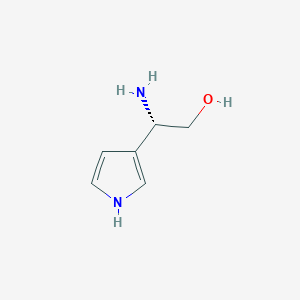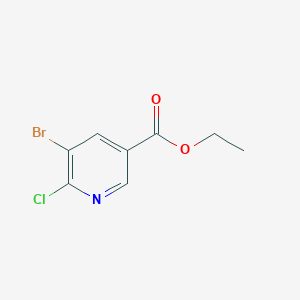![molecular formula C7H10N2 B11924898 1,2-Diazaspiro[4.4]nona-1,3-diene CAS No. 191332-88-4](/img/structure/B11924898.png)
1,2-Diazaspiro[4.4]nona-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diazaspiro[44]nona-1,3-diene is a heterocyclic compound characterized by a spirocyclic structure, where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diazaspiro[4.4]nona-1,3-diene can be synthesized through several methods. One common approach involves the cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives. The resulting products react with hydrazine hydrate to form pyrazolecarbohydrazide derivatives, which undergo intramolecular cyclization upon treatment with hydrochloric acid and acetic acid to yield this compound .
Industrial Production Methods
While specific industrial production methods for 1,2-Diazaspiro[4
Chemical Reactions Analysis
Types of Reactions
1,2-Diazaspiro[4.4]nona-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted diazaspiro compounds, which can be further functionalized for specific applications .
Scientific Research Applications
1,2-Diazaspiro[4.4]nona-1,3-diene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antitumor agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial properties.
Mechanism of Action
The mechanism of action of 1,2-Diazaspiro[4.4]nona-1,3-diene involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its spirocyclic structure allows it to participate in unique cyclization reactions, which are crucial for its biological activity. The exact molecular pathways involved are still under investigation, but it is known to interact with enzymes and proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
1,2-Diazaspiro[4.4]nona-2,8-diene-6-one: Similar in structure but with different functional groups, leading to varied reactivity and applications.
2,7-Diazaspiro[4.4]nona-1,6-diene: Another spirocyclic compound with distinct chemical properties.
1,3-Diazaspiro[4.4]nona-2,4-dione: Differing in the position of nitrogen atoms and functional groups, affecting its chemical behavior.
Uniqueness
1,2-Diazaspiro[4.4]nona-1,3-diene is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
191332-88-4 |
|---|---|
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
1,2-diazaspiro[4.4]nona-1,3-diene |
InChI |
InChI=1S/C7H10N2/c1-2-4-7(3-1)5-6-8-9-7/h5-6H,1-4H2 |
InChI Key |
ZYTAAAFDDCKEDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C=CN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[(2R)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B11924833.png)



![6H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11924856.png)







![Spiro[cyclopropane-1,6-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B11924903.png)
